6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine
Overview
Description
Triazolopyridines, including derivatives such as "6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine," are a class of compounds known for their diverse chemical and biological properties. These heterocyclic compounds are of interest in pharmaceutical and materials science due to their structural diversity and potential for modification.
Synthesis Analysis
The synthesis of triazolopyridines typically involves the cyclization of suitable precursors under controlled conditions. For instance, triazolopyridines can be synthesized from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating a method for constructing the triazolopyridine skeleton through direct metal-free oxidative N-N bond formation with high yields and short reaction times (Zheng et al., 2014).
Molecular Structure Analysis
X-ray crystallography is a powerful tool for analyzing the molecular structure of triazolopyridines. The molecular structures of these compounds reveal the arrangement of atoms within the molecule and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which can influence the compound's physical and chemical properties. For example, certain triazolopyridines have been crystallized and analyzed, providing detailed insights into their molecular geometry and stability (El-Kurdi et al., 2021).
Scientific Research Applications
Synthesis and Characterization
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine has been synthesized and characterized through various techniques. El-Kurdi et al. (2021) employed N-Chlorosuccinimide (NCS) for the oxidative cyclization of hydrazones under mild conditions to synthesize this compound. The characterization included NMR, FTIR, MS, and X-ray diffraction analysis (El-Kurdi et al., 2021).
Molecular Structure Analysis
Lorenc et al. (2007) conducted a study on the molecular structure, vibrational energy levels, and potential energy distribution of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine. Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level was used, providing insights into the role of hydrogen bond formation in stabilizing the structure of this compound (Lorenc et al., 2007).
Reactivity and Decomposition Analysis
Abarca et al. (2006) investigated the thermal decomposition of a related compound, 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, under pressure. This study is relevant for understanding the reactivity and potential decomposition pathways of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine (Abarca et al., 2006).
Ring Opening Reactions
Jones et al. (1985) explored the ring-opening reactions of triazolopyridines, which is crucial for understanding the chemical behavior of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine in various chemical environments (Jones et al., 1985).
Application in Synthesis of Derivatives
Ibrahim et al. (2011) demonstrated the synthesis of 1,2,3-Triazolo[4,5-b]pyridine derivatives using cyanoacetylation reactions, highlighting the potential of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine as a precursor in synthesizing a range of derivatives (Ibrahim et al., 2011).
Synthesis of Polyheterocyclic Ring Systems
Abdel‐Latif et al. (2019) utilized a derivative of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine for constructing new polyheterocyclic ring systems, indicating its utility in complex organic synthesis (Abdel‐Latif et al., 2019).
Anticancer Potential
Pokhodylo et al. (2020) assessed the anticancer activity of derivatives of 3H-[1,2,3]triazolo[4,5-b]pyridines, suggesting the potential therapeutic applications of compounds related to 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine (Pokhodylo et al., 2020).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2H-triazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWWQNVTTSHHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238949 | |
Record name | 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine | |
CAS RN |
92276-38-5 | |
Record name | 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092276385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 92276-38-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E4RMX4N4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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